molecular formula C5H10ClNO2 B2545462 trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride CAS No. 1818847-78-7

trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2545462
CAS No.: 1818847-78-7
M. Wt: 151.59
InChI Key: YDUYWOJGABHCAO-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of cyclobutanone with ammonia to form the corresponding aminocyclobutane, followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Cis-2-Aminocyclobutane-1-carboxylic acid hydrochloride
  • 1-Aminocyclobutane-1-carboxylic acid hydrochloride
  • 2-Aminocyclopentane-1-carboxylic acid hydrochloride

Comparison: Trans-2-Aminocyclobutane-1-carboxylic acid hydrochloride is unique due to its trans configuration, which affects its chemical reactivity and biological activity. Compared to its cis isomer, the trans form has different steric and electronic properties, leading to distinct interactions with biological targets. The presence of the cyclobutane ring also distinguishes it from other cyclic amino acids, such as 2-Aminocyclopentane-1-carboxylic acid hydrochloride, which has a larger ring size .

Properties

IUPAC Name

(1R,2R)-2-aminocyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUYWOJGABHCAO-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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